molecular formula C13H19N3O4 B15056606 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B15056606
M. Wt: 281.31 g/mol
InChI Key: LGPLWQHSWORPGV-UHFFFAOYSA-N
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Description

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine ring

Preparation Methods

The synthesis of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The preparation starts with the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety. Common synthetic routes include:

    Cyclization reactions: These are used to form the piperidine ring.

    Substitution reactions: These introduce the methoxymethyl and methyl groups.

    Oxidation and reduction reactions: These are used to achieve the desired oxidation state of the compound.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can be used to reduce ketone groups to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid include:

    Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in drug design.

    Piperidine derivatives: These compounds are widely used in pharmaceuticals and have similar structural features.

    Pyrimidine derivatives: These compounds are important in medicinal chemistry for their biological activity.

The uniqueness of this compound lies in its combined piperidine and pyrimidine structure, which offers a unique set of chemical and biological properties .

Biological Activity

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₅
  • Molecular Weight : 286.30 g/mol
  • CAS Number : 2034320-13-1

The structure features a piperidine ring fused with a pyrimidine derivative, which contributes to its unique biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to 1-(4-(methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine have been tested against various viruses, including influenza and Ebola.

A study demonstrated that certain piperidine derivatives showed low micromolar activity against the influenza A virus, indicating their potential as antiviral agents . The mechanism of action appears to involve inhibition of viral entry and replication processes.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound class. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism typically involves modulation of signaling pathways associated with cell survival and proliferation .

Study on Antiviral Properties

In a controlled study involving several piperidine derivatives, it was found that compounds with structural similarities to 1-(4-(methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine demonstrated effective inhibition of viral replication in cell cultures. Specifically, the compound exhibited an EC50 value of approximately 0.64 µM against Ebola virus, making it a candidate for further development in antiviral therapies .

Antitumor Efficacy

Another study focused on the antitumor effects of similar pyrimidine-piperidine hybrids. The results indicated that these compounds could significantly reduce tumor growth in xenograft models of human cancer. The study reported an increase in apoptosis markers and a decrease in cell viability in treated groups compared to controls .

Viral Entry Inhibition

The primary mechanism by which these compounds exert their antiviral effects appears to be through the inhibition of viral entry into host cells. This is often mediated by interference with viral glycoproteins or cellular receptors, preventing successful infection .

Apoptosis Induction in Cancer Cells

In cancer therapy applications, these compounds may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation. This leads to programmed cell death in malignant cells while sparing normal cells .

Comparative Analysis

Activity EC50 Value (µM) Mechanism Reference
Antiviral (Ebola)0.64Inhibition of viral entry
Antitumor (Cancer)VariesInduction of apoptosis

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-15-11(17)6-10(8-20-2)14-13(15)16-5-3-4-9(7-16)12(18)19/h6,9H,3-5,7-8H2,1-2H3,(H,18,19)

InChI Key

LGPLWQHSWORPGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N2CCCC(C2)C(=O)O)COC

Origin of Product

United States

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